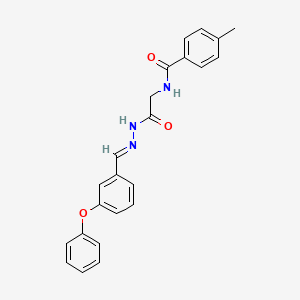![molecular formula C14H11Cl2N3S B12013461 1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea CAS No. 468087-13-0](/img/structure/B12013461.png)
1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea is an organic compound characterized by the presence of a dichlorophenyl group, a phenyl group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 3-phenylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2,3-dichlorobenzaldehyde+3-phenylthiourea→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies often focus on understanding how structural modifications affect biological activity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. Researchers study its interactions with biological targets to develop new drugs or improve existing ones.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell signaling or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-phenylthiourea
- 1-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-phenylthiourea
- 1-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-phenylthiourea
Comparison
Compared to its analogs, 1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea may exhibit unique reactivity and biological activity due to the specific positioning of the chlorine atoms on the aromatic ring. This positioning can influence the compound’s electronic properties, steric effects, and overall stability, making it distinct from other similar compounds.
Propiedades
Número CAS |
468087-13-0 |
|---|---|
Fórmula molecular |
C14H11Cl2N3S |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H11Cl2N3S/c15-12-8-4-5-10(13(12)16)9-17-19-14(20)18-11-6-2-1-3-7-11/h1-9H,(H2,18,19,20)/b17-9+ |
Clave InChI |
MZLKKVPCKGFSOT-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate](/img/structure/B12013394.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013401.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide](/img/structure/B12013409.png)


![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013419.png)
![3-((5E)-5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12013423.png)
![1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12013432.png)
![2-chloro-N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide](/img/structure/B12013433.png)

![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013449.png)
![[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12013469.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12013477.png)
